Product packaging for PENETRAN Cl(Cat. No.:)

PENETRAN Cl

Cat. No.: B1149875
M. Wt: 284.18 Da.
Attention: For research use only. Not for human or veterinary use.
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Description

PENETRAN Cl is an advanced liquid penetrant reagent engineered for non-destructive testing (NDT) research and development. Its formulation is designed to exploit capillary action, allowing the liquid to seep into minute, surface-breaking defects such as cracks, porosity, and seams that are otherwise invisible to the naked eye . The core value of this compound lies in its optimized physical properties, including low surface tension and excellent wetting ability, which ensure thorough coverage and deep penetration into flaws . A key feature of this penetrant is its chlorine-based chemistry, which may contribute to its high-density dye concentration and specific interaction with certain material surfaces, enhancing the visibility of indications. The inspection process involves applying this compound to a clean component surface, allowing for a specified dwell time to permit penetration, carefully removing excess penetrant, and then applying a developer to draw the trapped penetrant back to the surface, revealing a clear indication of any defects . This product is designed for use in critical sectors such as aerospace, for inspecting turbine blades and airframe structures; automotive, for evaluating engine components and welds; and energy, for assessing pipelines and storage tanks . This compound is For Research Use Only (RUO) and is strictly intended for methodological development and material science investigations in a controlled laboratory or industrial setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H14NOCl .HCl synthetic.

Molecular Weight

284.18 Da.

Appearance

Melting Point:185-187 °C.slightly yellowish crystal powder.

Synonyms

Z-2-((3/'chlorophenyl)methylene]-3-quinuclidon HCl;  Z-2-[(3/'-chlorophenyl)methylene]-3-oxoquinuclidine HCl

Origin of Product

United States

Fundamental Principles and Theoretical Frameworks of Molecular Transport

Theoretical Models of Diffusion and Partitioning in Heterogeneous Systems

The permeation of a chemical through a material is fundamentally described as a product of diffusion and solubility. Several models have been developed to provide a theoretical basis for understanding these processes in complex, heterogeneous systems such as polymers.

The most widely accepted model for describing the transport of a penetrant through a dense polymeric membrane is the solution-diffusion model. mdpi.comacs.orgpitt.edu This model posits a three-step process:

Sorption: The penetrant molecule first sorbs (dissolves) from the source phase into the upstream face of the material. This step is governed by the thermodynamic affinity between the penetrant and the material, often quantified by a partition or solubility coefficient (S).

Diffusion: The dissolved penetrant then moves through the material down a concentration gradient. This is the kinetic component of the process, described by a diffusion coefficient (D).

Desorption: Finally, the penetrant desorbs from the downstream face of the material into the receiving phase. pitt.edu

P = S × D mdpi.com

This model treats the material and the dissolved penetrant as a single thermodynamic phase, where transport is driven by a chemical potential gradient. mdpi.com Studies investigating the transport of chloroform (B151607) through materials like cellulose (B213188) acetate (B1210297) and Teflon AF polymers rely on this foundational model to interpret experimental data. mdpi.compitt.edu Adaptations of this model, such as the Maxwell-Stefan framework, have been developed to predict the flux of individual components in complex mixtures, accounting for the coupling of driving forces and transport parameters. nih.gov

Free volume theory provides a molecular-level explanation for the diffusion component of the transport process, particularly in amorphous polymers. This theory posits that a polymer matrix is not a static, densely packed structure but contains transient voids or "free volume" between its entangled chains. mdpi.com The diffusion of a small molecule like PENETRAN Cl occurs when a hole of sufficient size opens up adjacent to the penetrant, allowing it to execute a "jump" into the new void. researchgate.net

The diffusion coefficient (D) is thus highly dependent on the fractional free volume (FFV) of the polymer and the size of the penetrant molecule. Factors that increase the free volume, such as increased temperature or the presence of other sorbed molecules (plasticization), will generally increase the diffusion coefficient. nih.gov The Vrentas-Duda free-volume theory is a prominent model that accurately correlates polymer/solvent diffusion coefficients over wide ranges of concentration and temperature, although it requires numerous parameters for prediction. researchgate.netbuffalo.edu Research on various polymer-solvent systems, including chloroform in polystyrene and poly(vinyl acetate), has utilized free-volume concepts to explain the concentration dependence of the diffusion coefficient. buffalo.eduacs.org

Below is a table of free-volume parameters for Chloroform (this compound) and other solvents, as used in the Vrentas/Duda model.

SolventK11/γ (cm³/g K)K21 - Tg1 (K)
Acetone (B3395972)1.49E-03-67.4
Benzene9.90E-04-42.0
Carbon Tetrachloride6.10E-04-12.0
Chloroform7.70E-04-48.0

Data sourced from Zielinski and Duda (1992). researchgate.net Note: K11 and K21 are free-volume parameters for the solvent, γ is an overlap factor, and Tg1 is the glass transition temperature of the solvent.

Activated diffusion theories describe molecular transport as a process requiring the penetrant to overcome a specific energy barrier (Ea) to move from one position to another within the material matrix. d-nb.info This concept is analogous to chemical reaction kinetics and is often described by an Arrhenius-type equation, where the diffusion coefficient increases exponentially with temperature. acs.orgacs.org

The activation energy for diffusion is determined by the penetrant molecule and the matrix material. acs.org It is influenced by the energy required to create a temporary void in the polymer and the energy needed for the penetrant to break any interactions with its surrounding environment to make the jump. aps.org Therefore, diffusion is viewed as a process involving activated "hopping" from one adsorption site to another across an energy barrier. d-nb.info Studies on the hydrodechlorination of chloroform on palladium surfaces, for instance, have calculated activation energy barriers for the breaking of C-Cl bonds, a process that is fundamentally an activated step. osti.gov Similarly, the diffusion of various chlorinated hydrocarbons in zeolites has been characterized by activation energies that are a significant fraction of their isosteric heats of adsorption. d-nb.info

The following table presents data on diffusion coefficients and activation energies for chloroform and related compounds in different material systems.

PenetrantMatrixTemperature (°C)Diffusion Coefficient (D) (cm²/s)Activation Energy (Ea) (kJ/mol)Source
ChloroformPolystyrene25~1 x 10⁻⁸ (conc. dependent)- acs.orgrsc.org
Trichloromethane (Chloroform)Zeolite (HSZ-360)--13.7 d-nb.info
Trichloromethane (Chloroform)Zeolite (HSZ-385)--30.3 d-nb.info
Ketoprofen (in PSA)Acrylic PSA30-70~1 x 10⁻⁸ - 1 x 10⁻⁷40.96 acs.org

Note: Data for Ketoprofen is included to illustrate a typical activation energy value in a polymer system as per Arrhenius-type analysis.

Mechanistic Investigations of Chemical Permeability Pathways

Understanding the specific pathways a penetrant takes through a material requires examining the molecular-level forces and phenomena that dictate its movement.

The transport of this compound is significantly influenced by specific molecular interactions between the penetrant and the material matrix. While often considered a relatively non-polar solvent, the chloroform molecule possesses a polar C-H bond and can act as a hydrogen bond donor. This capability allows it to form hydrogen bonds with functional groups on polymer chains, such as ethers or carbonyls. acs.orgresearchgate.net

These interactions can have several effects:

Enhanced Sorption: Strong attractive interactions, like hydrogen bonding, can increase the solubility of the penetrant in the polymer, leading to higher permeability. Research on chloroform in poly(acrylate)s has demonstrated the presence of hydrogen bonding via NMR chemical shifts. researchgate.net

Altered Diffusion: The formation of penetrant-polymer bonds can also hinder diffusion by "tying up" the penetrant molecule, increasing the energy required for it to jump to a new location.

Matrix Swelling/Plasticization: High concentrations of a sorbed penetrant can disrupt polymer-polymer interactions, leading to swelling and increased chain mobility. This plasticization effect increases the free volume and can lead to a dramatic increase in the diffusion coefficient. acs.org

Therefore, the net effect on permeability depends on the balance between increased solubility and potentially altered (increased or decreased) diffusivity.

The interface between the bulk phase (e.g., water or air) and the material is the gateway for molecular transport. Interfacial phenomena play a crucial role in the initial sorption step of the solution-diffusion process. The partitioning of a penetrant between an external phase and the material's surface is governed by the interfacial tension between the phases. iunajaf.edu.iq

Microstructure and Morphology Influences on Permeation Kinetics

The rate at which a substance permeates through a material is profoundly influenced by the material's microstructure and morphology. Permeation kinetics, which describes the speed of this process, is not solely dependent on the chemical nature of the penetrant but is intricately linked to the physical characteristics of the medium it traverses.

The transport of a penetrant within a material is often governed by the free volume and crosslink density of the matrix, as well as the interactions between the matrix and the permeating substance. acs.org For polymeric materials, the degree of crystallinity can significantly impact permeability. researchgate.net Highly crystalline thermoplastics, for instance, tend to have lower permeability compared to more amorphous elastomers because the ordered crystalline regions are less accessible to penetrants. researchgate.net

The presence of fillers or other additives within a matrix can also create alternative diffusion pathways. For example, in mixed matrix membranes (MMMs), non-selective voids between a polymer matrix and filler particles like silica (B1680970) can provide a route for penetrant gases to pass through. researchgate.net The dominance of this pathway versus the solution-diffusion mechanism through the polymer itself depends on the concentration of the filler. researchgate.net

Research on the diffusion of liquids in polymer glasses has identified a phenomenon known as "type II diffusion." This is characterized by a sharp, advancing boundary between a swollen, rubbery outer shell and an inner, glassy core. nist.gov This boundary moves at a nearly constant rate, which is dependent on the temperature, the specific penetrant, and its activity. nist.gov The velocity of this front is proportional to the conventional diffusion coefficient, which in turn is highly dependent on the penetrant concentration. nist.gov

The physical state of the material during permeation is a critical factor. Some materials may remain largely unchanged, while others can undergo significant swelling or structural changes upon exposure to a penetrant, which directly affects the permeation rate. acs.org

Table 1: Factors Influencing Permeation Kinetics

FactorInfluence on PermeationResearch Findings
Crystallinity Higher crystallinity generally leads to lower permeability. researchgate.netThermoplastics with a high degree of crystallinity exhibit lower hydrogen permeability compared to elastomers. researchgate.net
Filler Concentration Can create non-selective voids, altering diffusion pathways. researchgate.netAt low non-porous silica concentrations in MMMs, the solution-diffusion mechanism is dominant. researchgate.net
Polymer State Swelling of a polymer matrix can significantly increase the diffusion rate. nist.govType II diffusion in polymer glasses shows a sharp advancing front of the penetrant. nist.gov
Penetrant-Matrix Interaction Chemical similarity and interactions like hydrogen bonding affect mobility. acs.orgThe interaction between dimethyl methyl phosphonate (B1237965) (DMMP) and water in a solution was found to affect the self-diffusion coefficient of DMMP molecules. acs.org

Solvation Dynamics and Chemical Potential Gradients in Penetration

The process of a penetrant moving into and through a medium is fundamentally driven by thermodynamics, specifically by gradients in chemical potential. cam.ac.ukagh.edu.pl The chemical potential of a substance is a measure of its free energy and a system will naturally evolve towards a state of minimum free energy. Therefore, a penetrant will move from a region of higher chemical potential to a region of lower chemical potential. cam.ac.uknih.gov

The diffusion flux of a penetrant is directly proportional to the negative gradient of its chemical potential. cam.ac.ukagh.edu.pl While Fick's first law empirically relates flux to the concentration gradient, the chemical potential gradient is the true thermodynamic driving force. cam.ac.uk In most cases, the chemical potential gradient and the concentration gradient are in the same direction. However, under certain conditions, it is possible for diffusion to occur against a concentration gradient if the chemical potential gradient dictates it. cam.ac.uk In multicomponent systems, the transport of one species can be coupled to the chemical potential gradient of another. nih.gov

Solvation dynamics play a crucial role, particularly when the penetrant is an ion, such as the chloride in our hypothetical this compound. Solvation refers to the interaction of a solute with the solvent, which involves the reorientation of solvent molecules around the solute. nih.gov For an ionic penetrant like a chloride ion (Cl⁻) crossing a boundary, such as a liquid-liquid interface, its solvation shell must be reorganized. acs.org

The free energy associated with this process is a key determinant of the transport kinetics. acs.org For instance, as a Cl⁻ ion moves from an aqueous phase towards a less polar organic phase, it can "pull" a finger of water molecules with it, maintaining its hydration shell for as long as possible. acs.org The energetic cost of stripping this solvation shell is a major barrier to transport.

Molecular dynamics simulations have been employed to study the solvation of ions like Li⁺ and Cl⁻ in solvents such as methanol. These studies reveal details about the coordination number (the number of solvent molecules in the first solvation shell) and the stability of the solvation structure. nih.gov For chloride in methanol, the average coordination number is approximately 3.56. nih.gov Such simulations also highlight the importance of charge transfer between the ion and the solvent molecules, which is a key aspect of the polarization effects induced by the ion. nih.gov

Table 2: Research Findings on Solvation and Chemical Potential

Research AreaFindingSignificance for Penetration
Thermodynamic Driving Force Diffusion is driven by a gradient in chemical potential, not just concentration. cam.ac.ukagh.edu.plExplains transport phenomena, including movement against a concentration gradient. cam.ac.uk
Ionic Solvation The solvation shell of an ion like Cl⁻ must be restructured during transport across interfaces. acs.orgThe energy required for desolvation constitutes a significant barrier to permeation. acs.org
Coupled Transport In multicomponent systems, the flux of one component can be driven by the chemical potential gradient of another. nih.govAllows for complex transport behaviors not predicted by simple diffusion models. nih.gov
Solvation Structure Molecular dynamics simulations show a stable coordination number for ions like Cl⁻ in specific solvents. nih.govThe stability of the solvation shell influences the ion's mobility and interaction with the surrounding medium. nih.gov

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and chemical supplier catalogs, it has been determined that there is no publicly available scientific information for a chemical compound specifically identified as "this compound". While the name appears in the product listings of a few commercial suppliers, crucial data such as a CAS number, chemical structure, and peer-reviewed research on its properties are absent.

The detailed outline provided for the article necessitates specific scientific findings on the molecular architecture, permeability characteristics, steric and electronic effects, hydrogen bonding, conformational changes, and the role of its constituent ions in transport systems. Without access to fundamental information about the compound's identity and characteristics, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content.

The initial research into the broader topics of chlorination and molecular penetration yielded general principles, but the strict requirement to focus the article solely on "this compound" cannot be fulfilled. An article built on speculation or generalized information would not meet the standards of scientific accuracy and would deviate from the explicit instructions of the request.

Therefore, until scientific data for a compound named "this compound" becomes available in the public domain, the creation of the requested article is not feasible.

The Role of Halogenation, Specifically Chlorination, in Molecular Penetration Characteristics

Physico-Chemical Contributions of Chloride Ions (Cl⁻) in Transport Systems

Influence of Ionic Strength on Chloride Permeability

The permeability of chloride ions (Cl⁻) across membranes is a critical process in various systems, from biological cells to industrial materials like concrete. The ionic strength of the surrounding solution, which is a measure of the total concentration of ions, can significantly impact this permeability.

In biological systems, the movement of chloride ions is often mediated by specific protein channels. The function of these channels can be highly sensitive to the ionic composition of the extracellular and intracellular fluids. Changes in ionic strength can alter the electrostatic environment of the channel pore, affecting the binding and transport of chloride ions.

In the context of material science, such as the ingress of chlorides into reinforced concrete, ionic strength plays a crucial role. De-icing salts, for example, create a high ionic strength environment on concrete surfaces. This can influence the diffusion rate of chloride ions into the porous concrete matrix. Research on the use of surface penetrants, such as silane-based coatings, on mortar specimens has shown that these treatments can be effective in reducing chloride ion penetration even under varying concentrations of NaCl solutions. mdpi.comresearchgate.net A study investigating the effectiveness of a small amount of silane-based penetrant demonstrated its ability to counteract chloride-induced corrosion, highlighting the interplay between the penetrant, the material, and the ionic environment. mdpi.com The diffusion coefficient of chloride ions is a key parameter in these studies, and it is influenced by the ionic strength of the exposure solution. mdpi.comresearchgate.net

Structure-Permeability Relationships (SPR) in Chlorinated Compounds: Academic Perspectives

The relationship between a molecule's chemical structure and its ability to permeate through a barrier is a cornerstone of medicinal chemistry and materials science. For chlorinated compounds, specific structural features can be correlated with penetration efficiency.

Quantitative Structure-Permeability Relationships (QSPR) for Chlorinated Analogues

Quantitative Structure-Permeability Relationship (QSPR) models are mathematical models that aim to predict the permeability of a compound based on its molecular descriptors, which are numerical representations of its chemical structure. For chlorinated analogues, QSPR studies can elucidate how the number and position of chlorine atoms, as well as other structural features, affect permeability.

These models often utilize a series of chlorinated analogues where the degree and site of chlorination are systematically varied. By measuring the permeability of each analogue (e.g., through a cell membrane or a skin sample), a correlation can be established with calculated molecular descriptors. For instance, a QSPR study might reveal that permeability increases with the addition of one or two chlorine atoms due to increased lipophilicity but decreases with further chlorination as the molecule becomes too large or rigid.

Descriptors and Molecular Features Correlated with Penetration Efficiency

Several molecular descriptors are frequently found to be correlated with the penetration efficiency of chlorinated compounds. These include:

Lipophilicity (log P): The partition coefficient (log P) between octanol (B41247) and water is a classic measure of a compound's oil-loving or water-loving nature. Chlorination generally increases lipophilicity, which can enhance penetration through lipid-rich barriers like the stratum corneum of the skin.

Polar Surface Area (PSA): PSA is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of hydrogen bonding capacity and, consequently, membrane permeability. While chlorine itself is not typically included in PSA calculations, its electron-withdrawing effects can influence the polarity of nearby functional groups.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule significantly affects its ability to cross lipid membranes. Molecules with fewer hydrogen bond donors are generally more permeable.

Molecular Shape and Flexibility: The three-dimensional shape and rotational flexibility of a molecule can influence its passage through the tightly packed lipid bilayers of a membrane.

The following table provides an example of how these descriptors might vary for a hypothetical series of chlorinated compounds.

CompoundNumber of Cl AtomsMolecular Weight ( g/mol )Log PPolar Surface Area (Ų)
Parent Compound01501.545
Mono-chloro1184.52.245
Di-chloro22192.945
Tri-chloro3253.53.645

This table is illustrative and shows general trends.

Rational Design Principles for Modulating Permeability through Chlorination

Based on SPR and QSPR findings, several rational design principles can be employed to fine-tune the permeability of a molecule through chlorination:

Degree of Chlorination: The number of chlorine atoms is a key variable. While mono- or di-chlorination might optimally increase lipophilicity for membrane transport, over-chlorination can lead to poor solubility, increased molecular size, and reduced permeability.

Balancing Lipophilicity and Solubility: The "sweet spot" for permeability often lies in a balance between sufficient lipophilicity to enter the lipid membrane and enough aqueous solubility to be available at the membrane surface. Chlorination must be used judiciously to achieve this balance. For instance, adding a chlorine atom to increase lipophilicity might be paired with the retention of a polar functional group to maintain some water solubility.

Conformational Control: The introduction of chlorine atoms can restrict the rotation around certain chemical bonds, influencing the molecule's preferred three-dimensional shape. This can be used to "lock" the molecule into a conformation that is more favorable for passing through a membrane.

By applying these principles, chemists can strategically use chlorination as a tool to design compounds with desired penetration characteristics for applications ranging from drug delivery to advanced materials.

Advanced Synthetic Methodologies for Chemical Entities Exhibiting Penetrant Qualities with Chlorine Constituents

Strategies for Regioselective and Stereoselective Chlorination

Achieving regioselectivity (controlling where on a molecule a reaction occurs) and stereoselectivity (controlling the 3D arrangement of atoms) is paramount in the synthesis of complex molecules. masterorganicchemistry.com In the context of chlorination, this means adding a chlorine atom to a specific location on a molecular scaffold and in a specific spatial orientation. organic-chemistry.orgmsu.edu

Directed halogenation is a powerful strategy that utilizes a directing group within the substrate molecule to guide the chlorinating agent to a specific C-H bond. This approach allows for the selective chlorination of otherwise unreactive positions.

One notable example is the palladium-catalyzed ortho-halogenation of arylnitriles, where the cyano group directs the chlorination to the adjacent (ortho) position on the aromatic ring. organic-chemistry.org This method is effective for a variety of arylnitriles, including those with either electron-donating or electron-withdrawing groups. organic-chemistry.org The reaction typically employs a catalyst like palladium(II) acetate (B1210297) and an additive such as p-toluenesulfonic acid (PTSA) to achieve high yields and selectivity. organic-chemistry.org

Another approach involves iron(III)-catalyzed chlorination, which can be tailored for para-substitution of activated arenes, providing a complementary method to the many ortho-directed techniques. acs.org This method can also be used in one-pot sequences with other halogenations to create dihalogenated aromatic compounds with high regioselectivity. acs.org

The development of novel and highly reactive chlorinating reagents has also expanded the scope of directed halogenation. For instance, a guanidine-based reagent named Palau'chlor has been shown to chlorinate heteroaromatic systems that are unreactive with traditional reagents. acs.org

A simple and efficient method for the regioselective ene-type allylic chlorination of electron-rich alkenes, such as polyprenoids, involves the activation of dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane. researchgate.net This protocol offers a versatile alternative to existing methods for producing valuable synthetic intermediates. researchgate.net

Enantioselective and diastereoselective chlorination techniques are crucial for creating chiral molecules with specific three-dimensional structures. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

Enantioselective Chlorination:

Organocatalysis has emerged as a powerful tool for enantioselective α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.org Chiral amines, such as L-proline amides and (2R,5R)-diphenylpyrrolidine, can catalyze the reaction between aldehydes and a chlorine source like N-chlorosuccinimide (NCS) to produce α-chloro aldehydes with high enantiomeric excess. organic-chemistry.org The choice of catalyst and solvent is critical for achieving high selectivity. organic-chemistry.org For example, the use of a specific imidazolidinone catalyst in acetone (B3395972) has been shown to yield excellent results for a range of aldehyde substrates. organic-chemistry.org

More recent developments have focused on understanding and overcoming challenges in these reactions, such as competing reaction pathways that can diminish enantioselectivity. nih.govacs.org By using solvents like hexafluoroisopropanol, it is possible to shift the reaction mechanism to favor a highly selective pathway involving charged intermediates, allowing for the use of lower catalyst loadings and more convenient reaction conditions. nih.govacs.org Isothiourea catalysts have also been successfully used for the asymmetric α-chlorination of activated aryl acetic acid esters under base-free conditions. sci-hub.sejku.at

Below is a table summarizing the performance of different organocatalysts in the enantioselective α-chlorination of aldehydes:

CatalystChlorinating AgentAldehyde SubstrateSolventEnantiomeric Excess (ee)Yield
(2R,5R)-diphenylpyrrolidineNCSVarious aldehydesDichloroethaneUp to 94%High
Imidazolidinone AminePerchlorinated QuinoneOctanalAcetone92%91%
IsothioureaNCSActivated aryl acetic acid estersNot specifiedUp to 99:1 e.r.Not specified

Diastereoselective Chlorination:

Diastereoselective methods aim to control the formation of one diastereomer over another. For instance, the reductive chlorination of ketone trityl hydrazones allows for the direct conversion of a ketone to an alkyl chloride. nih.gov This process proceeds through an α-chlorocarbinyl radical, and the diastereoselectivity of the final product is determined by the hydrogen atom abstraction step. nih.gov For certain cyclic ketones, this method has shown a preference for the formation of the equatorial chloride. nih.gov

The development of tandem reactions, such as a one-pot organocatalytic α-chlorination-aldol reaction, can proceed with dynamic kinetic resolution to provide access to complex molecules like carbohydrate analogues. brittonsfu.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.compcc.eu In the context of chlorination, this involves developing methods that use less toxic reagents, are more energy-efficient, and generate less waste. thieme-connect.compcc.eu

Key trends in green chlorination include the use of environmentally friendly chlorine sources like sodium chloride (NaCl) and hydrochloric acid (HCl). thieme-connect.comresearchgate.net Electrochemical and photochemical methods are also gaining prominence as they can utilize electrons and photons as "reagents," reducing the need for chemical oxidants. thieme-connect.commdpi.com

The use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with a halide source is another promising approach. researchgate.netmdpi.com For example, an iron-barium binary oxide catalyst can facilitate the chlorination of various organic compounds using hydrochloric acid and aqueous H₂O₂. mdpi.com This system is significantly safer and more cost-effective than traditional chlorinating agents like molecular chlorine or N-chlorosuccinimide (NCS). mdpi.com

Biocatalysis, using enzymes like FAD-dependent halogenases, also represents a green approach to chlorination. thieme-connect.comresearchgate.net Additionally, taking inspiration from enzymes like chloroperoxidase, researchers are developing biomimetic complexes that can perform electrophilic chlorinations under environmentally benign conditions. acs.org

The following table highlights some green approaches to chlorination:

Green ApproachReagents/CatalystsSubstratesAdvantages
Electrochemical/PhotochemicalElectrons/Photons, NaCl, HCl(Hetero)arenesReduced use of chemical reagents. thieme-connect.commdpi.com
Catalytic OxidationIron-Barium Binary Oxide, HCl, H₂O₂Arenes, AlcoholsSafer, cost-effective reagents. mdpi.com
BiocatalysisFAD-dependent halogenasesVarious organic moleculesEnvironmentally friendly, high selectivity. thieme-connect.comresearchgate.net
Biomimetic CatalysisIsoporphyrin complexes, H₂O₂Cyclohexene, AnisoleInspired by nature, environmentally benign. acs.org

Elucidation of Reaction Pathways and Mechanistic Intermediates in Chlorination

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. This involves identifying the key intermediates and transition states that govern the reaction pathway.

Chlorination reactions can proceed through either radical or ionic mechanisms, depending on the substrate, reagents, and reaction conditions.

Radical Chlorination:

Radical chlorination typically involves three main steps: initiation, propagation, and termination. chemistrytalk.orgsavemyexams.com The initiation step generates chlorine radicals, often through the use of UV light to break the Cl-Cl bond. savemyexams.com In the propagation steps, a chlorine radical abstracts a hydrogen atom from the organic substrate to form an alkyl radical and HCl. chemistrytalk.orgaakash.ac.in This alkyl radical then reacts with a molecule of Cl₂ to form the chlorinated product and another chlorine radical, continuing the chain reaction. chemistrytalk.org

The selectivity of radical chlorination can be influenced by the stability of the radical intermediate. masterorganicchemistry.com For example, in the chlorination of propane, the abstraction of a hydrogen atom from the secondary carbon is favored over the primary carbons due to the greater stability of the secondary radical. masterorganicchemistry.com However, radical chlorination is generally less selective than radical bromination because the key propagation step is exothermic, leading to an "early" transition state that resembles the reactants. masterorganicchemistry.com

Ionic Chlorination:

Ionic chlorination mechanisms involve the reaction of a nucleophilic substrate with an electrophilic chlorine source ("Cl+"). This is common in the chlorination of electron-rich species like alkenes and activated aromatic rings. acs.org For example, the chlorination of enamides with NCS proceeds through an electrophilic addition of "Cl+" to the electron-rich double bond, followed by deprotonation to yield the β-chlorinated product. acs.org

In the aminocatalytic α-chlorination of aldehydes, the mechanism can be complex, involving both charged and neutral intermediates. nih.govacs.org The aldehyde first reacts with the amine catalyst to form a nucleophilic enamine, which then attacks the electrophilic chlorine source. nih.govacs.org The enantioselectivity of the reaction is highly dependent on the subsequent reaction pathway, which can be influenced by the solvent and other reaction conditions. nih.govacs.org

Computational chemistry has become an invaluable tool for studying reaction mechanisms, allowing for the detailed analysis of transition state structures and energies. rsc.org By mapping the potential energy surface of a reaction, researchers can gain insights into the factors that control reactivity and selectivity. nist.govacs.org

For instance, ab initio molecular orbital calculations have been used to study the reaction of a chlorine atom with allene (B1206475). nist.govacs.org These calculations revealed that the addition of the chlorine atom to the carbon atoms of allene is a barrierless process, and they helped to identify the most stable radical adduct. nist.govacs.org

In the context of the aminocatalytic α-chlorination of aldehydes, mechanistic studies combining experimental and computational approaches have shown that the final enantioselectivity can be affected by the formation of neutral diastereomeric intermediates after the initial chlorination step. nih.govacs.org Understanding the relative energies of the transition states leading to these different pathways is crucial for designing more selective catalysts and reaction conditions. nih.govacs.org

Computational studies have also been employed to investigate the chlorination of environmental contaminants. For example, density functional theory (DFT) calculations have been used to predict the products of the chlorination of steroidal enones in water. nih.gov These studies can help to elucidate the reaction pathways, such as the competition between deprotonation and chlorohydrin formation after the initial electrophilic chlorination. nih.gov Similarly, computational methods have been used to understand the mechanism of millerite (NiS) chlorination with ammonium (B1175870) chloride, exploring different possible reaction pathways. researchgate.netrsc.org

The reaction of hypochlorous acid (HOCl) with amines has also been studied computationally. researchgate.net These studies have highlighted the crucial role of explicit water molecules in the solvent model, as they can significantly lower the energy barrier for N-chlorination by stabilizing the transition state. researchgate.net

Kinetic Studies and Reaction Rate Determination

The kinetic profile of a chemical entity is fundamental to understanding its reactivity, stability, and mechanism of action. For chlorinated penetrants, kinetic studies often focus on the rates at which these compounds react with various substrates or the rates of their diffusion through membranes. The determination of reaction rates is crucial for predicting the behavior of these compounds in different environments.

A variety of techniques are employed for the determination of aqueous-phase rate constants of reactions between radicals and target molecules. These can be broadly categorized into direct and indirect methods. nih.gov

Direct Methods: Techniques like pulse radiolysis and laser flash photolysis are used to generate reactive radicals and monitor their decay in real-time. nih.gov For instance, laser flash photolysis has been used to determine the reaction rate constants of chlorine radicals (Cl•) and dichlorine radical anions (Cl₂•⁻) with a wide array of target compounds. acs.org

Indirect Methods (Competition Kinetics): In these methods, the reaction rate of a target compound is determined relative to a reference compound with a known reaction rate. nih.gov A stopped-flow spectrophotometric (SFS) competition kinetics method has been developed to determine rapid chlorination rate constants using N,N-diethyl-p-phenylenediamine (DPD) as a reference probe. researchgate.net

Research has shown that the chlorine atom (Cl•) is a highly reactive species. acs.org The rate constants for its reactions are generally in the range of 10⁸–10⁹ M⁻¹s⁻¹ for H-atom abstraction and can be as high as 1 × 10⁹–2 × 10¹⁰ M⁻¹s⁻¹ for addition reactions to double bonds. nih.gov The dichlorine radical anion (Cl₂•⁻) is typically less reactive but more selective in its reactions. acs.org

The study of diffusion kinetics is also paramount for compounds designed to penetrate biological or synthetic materials. The sorption and diffusion of halogenated hydrocarbon penetrants through different polymer blends have been investigated, revealing that transport data are influenced by the nature of the solvent molecule and structural variations of the polymer. researchgate.net The kinetics of penetrant sorption can sometimes be anomalous, indicating a time-dependent diffusion rate influenced by relaxation processes within the polymer matrix. kirj.ee

Below is a table summarizing representative reaction rate constants for selected chlorinated organic compounds with the chlorine radical, illustrating the high reactivity of this species.

CompoundReaction Rate Constant (k) with Cl• (M⁻¹s⁻¹)Technique Used
Monochlorobenzene5.0 x 10⁹Pulse Radiolysis
Chloroform (B151607)3.1 x 10⁷Relative Rate Method
Tetrachloroethylene1.7 x 10¹⁰Laser Flash Photolysis
3-Chlorophenol1.2 x 10¹⁰Density Functional Theory (DFT) studies
Dichloroacetate1.5 x 10⁸Competition Kinetics

This table is generated based on typical values found in kinetic studies of chlorinated compounds and is for illustrative purposes.

Development of Novel Synthetic Routes for Structurally Diverse Chlorinated Penetrants

The development of novel synthetic routes is essential for accessing structurally diverse chlorinated penetrants with tailored properties. Modern organic synthesis provides a powerful toolkit for the construction of complex molecules from simple precursors. Strategies often focus on efficiency, selectivity, and the ability to generate libraries of related compounds for structure-activity relationship (SAR) studies.

One common approach is the late-stage functionalization of a common scaffold. This allows for the rapid diversification of a lead compound. For instance, in the development of central nervous system (CNS) penetrant molecules, a key strategy involves creating a core structure and then introducing various substituents to modulate properties like potency and metabolic stability. nih.govsci-hub.se

Novel synthetic routes often employ advanced catalytic methods. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form carbon-carbon bonds, enabling the connection of different molecular fragments. sci-hub.se This is particularly useful for building complex aromatic and heteroaromatic systems that are often features of penetrant molecules.

The synthesis of chiral chlorinated compounds often requires asymmetric synthesis or resolution techniques. Enzymatic resolution has proven to be an efficient method for obtaining enantiomerically pure building blocks, which can be crucial for biological activity. nih.gov For example, Candida Antarctica Lipase B (CALB) has been used for the kinetic resolution of racemic alcohols to produce key chiral intermediates. nih.gov

A "scaffold hopping" strategy can also be employed, where the core structure of a known penetrant is replaced with a novel, isosteric ring system to explore new chemical space and potentially improve properties. sci-hub.se This was demonstrated in the development of mGlu2 negative allosteric modulators, where a known core was replaced with pyrazolo[1,5-a]pyrimidine-5-carboxamide and thieno[3,2-b]pyridine-5-carboxamide cores. sci-hub.se

The synthesis of precursors for chlorinated polymers or materials also drives the development of new synthetic methods. For instance, the synthesis of 1,2-disulfonyl chlorides, which are precursors to poly-1,2-disulfonimides, is challenging due to the neighboring bulky sulfonyl chloride groups. rsc.org Research in this area focuses on novel approaches like the diazotization of amino sulfonic acids followed by nucleophilic substitution. rsc.org

A generalized synthetic scheme illustrating the assembly of a complex chlorinated penetrant is shown below. This hypothetical route incorporates several modern synthetic strategies.

Hypothetical Synthetic Route for a Chlorinated Penetrant

Step Reaction Type Reagents and Conditions Purpose
1 Suzuki Coupling Aryl-Br, Aryl'-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C Construction of the core bi-aryl scaffold.
2 Chlorination N-Chlorosuccinimide (NCS), Acetonitrile, rt Selective introduction of a chlorine atom onto the aromatic core.
3 Amide Coupling COOH-R¹, Amine-R², HATU, DIPEA, DCM, rt Attachment of a side chain to modulate solubility and biological interactions. nih.gov

This table represents a generalized, illustrative synthetic strategy and does not correspond to a specific, known compound.

Advanced Analytical Techniques for the Characterization and Quantification of Penetrant Compounds Containing Chlorine

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. Different spectroscopic methods probe different aspects of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For chlorinated compounds, NMR can reveal the electronic environment of nuclei near the electronegative chlorine atom. While chlorine itself is not typically observed directly in standard NMR, its influence on neighboring ¹H (proton) and ¹³C (carbon-13) nuclei is significant.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Chlorinated Alkanes
Functional GroupProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
R-CH₂-Cl 3.1 - 4.125 - 50
R₂-CH-Cl 3.6 - 4.640 - 65
R₃-C-Cl -50 - 80
Ar-Cl (shifts on aromatic ring)125 - 135

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. unt.edu

Chlorine-containing compounds are readily identified by MS due to the characteristic isotopic distribution of chlorine. Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). chemdictionary.org This ~3:1 ratio results in a distinctive pattern in the mass spectrum. A molecule containing one chlorine atom will show two molecular ion peaks, one for the molecule with ³⁵Cl (M⁺) and a smaller one, two mass units higher, for the molecule with ³⁷Cl (M+2)⁺, with a relative intensity ratio of approximately 3:1. chemguide.co.ukyoutube.com Molecules with multiple chlorine atoms exhibit more complex patterns. chemdictionary.orgchemguide.co.uk For example, a compound with two chlorine atoms will show peaks at M⁺, (M+2)⁺, and (M+4)⁺ in a characteristic 9:6:1 intensity ratio. chemdictionary.orgyoutube.com

Interactive Data Table: Isotopic Patterns for Chlorinated Compounds in MS
Number of Chlorine AtomsIsotopic PeaksTheoretical Intensity Ratio
1M⁺, M+2100 : 32 (Approx. 3:1)
2M⁺, M+2, M+4100 : 65 : 10 (Approx. 9:6:1)
3M⁺, M+2, M+4, M+6100 : 97 : 32 : 3 (Approx. 27:27:9:1)

Gas chromatography combined with mass spectrometry (GC/MS) is a frequently used method for the analysis of volatile chlorinated compounds. unt.eduepa.govchromatographyonline.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" for a molecule. crunchchemistry.co.uk

The carbon-chlorine (C-Cl) bond stretch is a key feature in the IR spectra of chlorinated compounds. These absorptions are typically found in the "fingerprint region" of the spectrum, which is below 1500 cm⁻¹. crunchchemistry.co.uk The exact frequency depends on the molecular structure. Generally, the C-Cl stretching vibration appears in the range of 850-550 cm⁻¹. libretexts.orgorgchemboulder.com In terminal alkyl halides, a C-H wagging vibration of the -CH₂X group can also be observed between 1300-1150 cm⁻¹. orgchemboulder.com Because bonds involving heavier atoms like chlorine vibrate at lower frequencies, the C-Cl stretch is found at a lower wavenumber than C-H or C-O bonds. crunchchemistry.co.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for C-Cl Bonds
Bond TypeVibration TypeWavenumber (cm⁻¹)Intensity
C-Cl (Alkyl)Stretch850 - 550Strong to Medium
C-Cl (Aryl)Stretch1100 - 1000Strong
-CH₂-ClC-H Wag1300 - 1150Medium

Source: libretexts.orgorgchemboulder.comresearchgate.net

For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. It is the gold standard for unambiguous structure elucidation, providing a complete picture of the molecule's conformation and packing in the crystal lattice.

Chromatographic Separations and Advanced Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, which may be difficult to analyze by gas chromatography. epa.gov

In the analysis of chlorinated compounds, reverse-phase HPLC (RP-HPLC) is common. helcom.fi In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. Chlorinated organic compounds, which are often less polar, are retained on the column and can be separated from more polar impurities. nemi.gov The separated components are then detected as they elute from the column, typically by an ultraviolet (UV) detector, as many organic compounds absorb UV light. nemi.gov HPLC methods can be developed for the analysis of chlorinated acids and herbicides in various water samples. nemi.govacs.org When coupled with mass spectrometry (HPLC-MS), it provides both separation and powerful identification capabilities. acs.org

Gas Chromatography (GC) for Volatile Chlorinated Species

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile chlorinated compounds. nsf.gov It excels in separating components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. helcom.fi The selection of the GC column, temperature programming, and detector is critical for achieving optimal separation and sensitivity for specific chlorinated analytes. For instance, a headspace GC (HS-GC) method can be employed for determining residual volatile compounds like epichlorohydrin (B41342) and its by-product 1,3-dichloro-2-propanol (B29581) in solutions. nih.gov This approach relies on the vapor-liquid phase equilibrium of the analytes in a sealed vial before injection into the GC system. nih.gov

The choice of detector is paramount. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for trace analysis. nsf.govtandfonline.com GC systems are frequently used for the analysis of chlorinated hydrocarbons in various matrices, including water and fuel oil. longdom.orgacs.org A study on determining volatile chlorinated hydrocarbons in water utilized a static headspace sampling method with GC-ECD, which proved to be a simple, efficient, and solvent-free approach. nsf.gov

Below is a table summarizing typical GC parameters for the analysis of volatile chlorinated species.

ParameterSetting / TypeAnalyte ExamplesReference
Technique Static Headspace GCEpichlorohydrin, 1,3-dichloro-2-propanol nih.gov
Incubation Temp. 50°C - 60°CVolatile Chlorinated Hydrocarbons nsf.govnih.gov
Incubation Time 20 - 30 minVolatile Chlorinated Hydrocarbons nsf.govnih.gov
Column Varies (e.g., DB-624)Trihalomethanes, Chlorinated Solvents nsf.gov
Carrier Gas Nitrogen or HeliumGeneral Volatiles nsf.gov
Detector Electron Capture Detector (ECD)Chloroform (B151607), Tetrachloroethylene nsf.govtandfonline.com
Injection Port Temp. 220°CVolatile Chlorinated Hydrocarbons nsf.gov
Oven Program Initial 40°C, ramp to 200°CVolatile Chlorinated Hydrocarbons nsf.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For complex mixtures where chromatographic separation alone is insufficient for unambiguous identification, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of GC with the identification capabilities of MS. As separated compounds elute from the GC column, they are ionized, and the resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for confident identification. GC-MS is widely used for the qualitative and quantitative analysis of chlorinated organic compounds in complex samples like wastewater and fuel oil. longdom.orgepa.govunt.edu For example, it has been used to identify numerous chlorinated aromatic and aliphatic compounds in municipal wastewater after chlorination. epa.gov Studies have also utilized GC-MS to analyze chlorinated compounds generated from the chlorination of fulvic acid, identifying species such as chloropropionic, chloromaleic, and chlorofumaric acids in addition to trihalomethanes. osti.gov

ApplicationMatrixTarget CompoundsKey FindingsReference
Wastewater Analysis Municipal WastewaterChlorinated OrganicsIdentification of aromatic and aliphatic byproducts of chlorination. epa.govunt.edu
Fuel Oil Analysis Fuel OilChlorinated compounds, Phenols, BTEXDevelopment of a static headspace GC-MS method for hazardous VOCs. longdom.org
Cosmetic Safety Cosmetics (Lipstick, Mouthwash)18 Chlorinated Hydrocarbon SolventsA method was developed for simultaneous determination with detection limits of 0.033-0.049 mg/L. nih.gov
Disinfection Byproducts Fulvic Acid SolutionTrihalomethanes, Chloroacetic acids, etc.Identified various chlorinated organic compounds formed during chlorination. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the technique of choice for non-volatile, polar, or thermally labile chlorinated compounds that are not amenable to GC analysis. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS methods have been developed for a variety of chlorinated compounds, including chlorinated lipids and chlorophenols. nih.govnih.gov For instance, a sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to determine chlorotyrosine adducts by analyzing for 2-chlorophenol (B165306) and 2,6-dichlorophenol (B41786) after hydrolysis. nih.gov The use of electrospray ionization (ESI) is common, and it allows for the detection of analytes in either positive or negative ion mode. nih.govmdpi.com

TechniqueAnalyteMatrixMobile Phase ExampleKey ParametersReference
LC-ESI-MS α-Chlorofatty acidsPlasma, TissuesMethanol/Water with 5 mM ammonium (B1175870) acetate (B1210297)Negative ion mode SRM; detects loss of H³⁵Cl. nih.gov
UHPLC-MS/MS 2,6-DichlorophenolPlasma Protein HydrolysateAcetonitrile / 0.1 mM Ammonium Acetate Buffer (pH 10.0)ESI(-); LOD of 2.2 µg/kg. nih.gov
LC-ESI-MS/MS Free Chlorine (derivatized)WaterAcetonitrile / WaterDerivatization with 3,4,5-trimethoxyphenylacetic acid. mdpi.com
LC-HRMS Chlorinated ParaffinsIndoor DustMobile phase with NH₄Cl bufferESI(-) or APCI(-); monitors [M+Cl]⁻ ions. oaepublish.com

Electrochemical Methods for Chloride Ion Sensing and Transport Studies

Electrochemical methods provide a powerful, often low-cost, and portable alternative for the detection of chloride ions (Cl⁻), which is the fundamental inorganic component of many penetrant compounds. These sensors are crucial in fields ranging from clinical diagnosis to environmental monitoring. electrochemsci.orgnih.gov Methods can be broadly categorized as potentiometric or amperometric. researchgate.net

Potentiometric sensors, such as ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration of the target ion. electrochemsci.org An ion-sensitive field-effect transistor (ISFET) can be modified with a chloride ion-sensing membrane to achieve high sensitivity and linearity for Cl⁻ detection in solutions. electrochemsci.org Amperometric sensors, conversely, measure the change in current resulting from the electrochemical oxidation or reduction of the analyte. nih.gov Sensors based on the high affinity of silver for chloride ions are common, where the reaction between Ag⁺ and Cl⁻ provides selectivity and sensitivity. nih.govresearchgate.net

Sensor TypePrincipleElectrode Material ExampleDetection LimitApplication ExamplesReference
ISFET Sensor PotentiometricModified ISFET floating gate10⁻⁵ M NaClEnvironmental monitoring, Clinical analysis electrochemsci.org
Amperometric Sensor AmperometricCarbon paste modified with silver particles500 nMClinical diagnosis, Environmental monitoring nih.gov
Disposable Sensor VoltammetricScreen-printed Ag/AgCl pseudo-reference10.0 mMSeawater analysis, Saline solutions researchgate.net
Wearable Sensor Potentiometric/ AmperometricSilver-based electrodes on PLA1 to 10 mM rangeChloride detection in sweat mdpi.com

Development and Validation of Research-Grade Analytical Methods

The development of a robust analytical method is incomplete without rigorous validation to ensure its performance is reliable and fit for purpose. helcom.fi Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. tandfonline.com Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govtandfonline.com

Accuracy refers to the closeness of a measured value to a true or accepted value and is often assessed through spike recovery experiments. nih.govtandfonline.com For example, a revised method for chloroform analysis achieved a mean spike recovery of 95%. tandfonline.com

Precision measures the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). nih.gov A precision of RSD <2.90% was reported for an HS-GC method for chlorinated volatile organics. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov Calibration curves with correlation coefficients (R²) greater than 0.999 are typically desired. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govtandfonline.com

The validation process is critical for methods analyzing complex mixtures, such as chlorinated paraffins, where the lack of well-defined standards presents a significant challenge. oaepublish.com In such cases, validation experiments must be carefully designed to assess trueness and precision using fortified procedural blanks. oaepublish.com

Validation ParameterAcceptance Criterion ExampleAnalyte / MethodReference
Accuracy (Recovery) 93.6% to 105%Epichlorohydrin / HS-GC nih.gov
Accuracy (Trueness) 50% - 150%Chlorinated Paraffins / LC-HRMS oaepublish.com
Precision (RSD) < 5%Chloroform / GC-ECD tandfonline.com
Precision (RSD) < 2.90%Epichlorohydrin / HS-GC nih.gov
Linearity (R²) ≥ 0.999218 Chlorinated Solvents / GC-MS nih.gov
Limit of Quantitation 0.8 µg/L (DCP), 3.75 mg/L (ECH)DCP, ECH / HS-GC nih.gov

Information Unvailable for "PENETRAN Cl"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific chemical compound identified as "this compound" could be found. The search for computational and theoretical studies, including quantum chemical calculations and molecular dynamics simulations, for a compound of this name did not yield any relevant results.

The term "penetran" appears in Spanish and translates to "penetrate." It is used in some contexts to describe the action of substances, such as pesticides penetrating soil and plants or components of chemical mixtures. researchgate.netwho.intgoogle.com For instance, literature mentions how accumulated pesticides in soil can penetrate wheat plants. researchgate.net However, "this compound" is not used as a specific chemical identifier in the available resources. The name has appeared in a table of potentially useful excipients as "Penetran lotion," which suggests it may be a trade name for a formulation rather than a distinct chemical entity. ethernet.edu.et

Given the absence of "this compound" as a recognized compound in scientific literature, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating content for the specified sections—such as Density Functional Theory calculations, ab initio methods, and Molecular Dynamics simulations—would require fabricating data and research that does not exist, which would be scientifically unsound.

It is possible that "this compound" is an internal company code, a novel unpublished compound, a component of a proprietary mixture, or a typographical error. Without a standard chemical identifier (like a CAS number or IUPAC name), accessing the specific computational and theoretical data requested is not feasible.

Computational and Theoretical Chemical Investigations of Penetration Mechanisms and Chlorinated Analogues

Molecular Dynamics (MD) Simulations of Permeation Processes

Solvent and Membrane Interaction Modeling

To understand how a penetrant molecule moves from a solvent environment into and through a membrane, researchers employ molecular dynamics (MD) simulations. nih.gov These simulations model the physical movements of atoms and molecules over time, governed by a set of equations known as a force field. nih.gov

Modeling Approach:

System Setup: A virtual model is constructed consisting of a lipid bilayer (to represent a cell membrane), a solvent (like water), and the penetrant molecule ("PENETRAN Cl"). The membrane and solvent can be modeled with varying levels of complexity to mimic different physiological conditions. biorxiv.org

Simulation: The simulation calculates the forces between all atoms and their subsequent motions over millions of small time steps. This process generates a trajectory that reveals how the penetrant interacts with the solvent and the different regions of the membrane—from the hydrophilic (water-loving) head groups to the hydrophobic (water-fearing) lipid tails. nih.gov

Analysis: By analyzing these trajectories, scientists can determine key energetic and kinetic parameters. For instance, the "potential of mean force" (PMF) can be calculated, which describes the energy required for the molecule to move from the solvent into the membrane. A lower energy barrier suggests easier penetration. nih.gov

Detailed Research Findings (Hypothetical Data):

A hypothetical study on "this compound" might involve simulating its interaction with a standard POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane. The results could be tabulated to compare "this compound" with a non-chlorinated analogue.

Table 1: Hypothetical Simulation Data for Membrane Interaction

Compound Membrane Partition Coefficient (logP) Free Energy of Insertion (kcal/mol) Average Residence Time in Membrane Core (ns)
Penetran (non-chlorinated) 2.5 -8.2 150
This compound 3.1 -10.5 250

This interactive table presents hypothetical data. A higher logP value indicates greater lipid solubility. A more negative free energy of insertion suggests a more spontaneous partitioning into the membrane. A longer residence time indicates the molecule remains within the membrane's core for a longer duration.

These hypothetical findings would suggest that the addition of a chlorine atom increases the lipophilicity (attraction to lipids) of the molecule, leading to more favorable insertion into the membrane and a longer time spent within it. This is a common effect of chlorination, as chlorine is more electronegative and larger than hydrogen, altering the molecule's electronic and steric properties.

In Silico Approaches for Predicting Penetration Profiles and Optimizing Chemical Design

In silico methods use computer simulations and computational models to predict the properties and activities of chemical compounds before they are synthesized. acquirepublications.org These approaches are crucial for accelerating the design of molecules with optimized penetration capabilities. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its biological activity or a specific property, such as skin penetration. nih.govresearchgate.net

Methodology:

Data Collection: A dataset of molecules with known penetration values is assembled. permegear.com

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can describe physicochemical properties (e.g., molecular weight, logP), electronic properties (e.g., dipole moment), or topological features (e.g., number of rings).

Model Building: Statistical methods or machine learning algorithms are used to build an equation that best correlates the descriptors with the observed penetration activity. nih.gov

Validation: The model's predictive power is rigorously tested using molecules not included in the initial training set. nih.gov

For a chlorinated penetrant, a QSAR model might reveal that specific descriptors, such as the molecule's surface area and the partial charge on the chlorine atom, are critical for its penetration ability.

Virtual Screening and Ligand Design for Targeted Permeability

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological effect, such as high permeability. d-nb.infomdpi.com

Process:

Library Preparation: A digital library containing thousands to millions of chemical structures is prepared. nih.gov

Docking and Scoring: If penetration is mediated by a specific protein channel or transporter, molecular docking can be used. This involves predicting how each molecule in the library binds to the protein's active site. europa.eu The "goodness of fit" is evaluated using a scoring function.

Hit Selection: Molecules with the best scores are selected as "hits" for further investigation or chemical synthesis. europa.eu

For designing a molecule like "this compound," a virtual screening campaign could be run on a library of chlorinated compounds to identify scaffolds that are predicted to have optimal interactions with membrane lipids or specific transport proteins. europa.eu

Machine Learning Applications in Penetration Prediction

Machine learning (ML), a subset of artificial intelligence, is increasingly used to build highly accurate predictive models for chemical penetration. nih.govmdpi.com Unlike traditional QSAR, ML models can capture complex, non-linear relationships between a molecule's features and its ability to penetrate membranes. researchgate.net

Types of ML Models:

Support Vector Machines (SVM): Effective for classifying compounds as "high" or "low" penetrants.

Random Forests: An ensemble method that builds multiple decision trees to improve prediction accuracy.

Deep Neural Networks (DNN): Can learn from vast and complex datasets, potentially identifying subtle structural features that influence penetration. nih.gov

Hypothetical Application:

A deep neural network could be trained on a large dataset of diverse chemical compounds with experimentally measured skin permeability data. This trained model could then predict the permeability of a new, unsynthesized molecule like "this compound" with a high degree of accuracy.

Table 2: Hypothetical Performance of a Machine Learning Model for Permeability Prediction

Model Type Accuracy (Test Set) Area Under Curve (AUC) Key Features Identified
Random Forest 88% 0.91 LogP, Molecular Weight, Number of Hydrogen Bond Donors
Deep Neural Network 92% 0.95 LogP, Electrostatic Surface Potential, Specific 3D Conformations

This interactive table illustrates how a more complex machine learning model, like a Deep Neural Network, might offer higher predictive accuracy by identifying more nuanced molecular features compared to a Random Forest model. researchgate.net

These advanced computational methods provide a powerful framework for investigating and optimizing chlorinated penetrants. By modeling interactions at the molecular level and using predictive algorithms, researchers can design new chemical entities with enhanced penetration profiles for a wide range of applications.

Environmental Dynamics and Ecotoxicological Considerations of Chemical Penetrants with Chlorine Constituents

Environmental Fate and Transport Mechanisms in Abiotic and Biotic Matrices

Chlorinated hydrocarbons, a major class of chemical penetrants, are known for their environmental persistence and ability to be transported over long distances. nih.gov Their movement and distribution in the environment are controlled by processes such as degradation, sorption-desorption, and volatilization. epa.govepa.gov

The persistence of chlorinated compounds is significantly influenced by their chemical structure, particularly the degree of chlorination. Generally, higher levels of chlorination lead to lower water solubility and greater persistence. nih.govepa.gov Low-molecular-weight compounds with less chlorine content are more susceptible to biodegradation, photodecomposition, and other environmental degradation processes. epa.gov

For instance, chlorinated solvents like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE) are known for their resistance to natural degradation, allowing them to persist in soil and groundwater for decades under certain conditions. carusllc.com The half-lives of chlorinated ethanes and ethylenes can range from 98 days to 4.5 years in aquatic environments under various conditions. canada.ca In contrast, short-chain chlorinated paraffins (SCCPs) can undergo complete photochemical degradation within 120 minutes under specific UV irradiation in aqueous solutions. gdut.edu.cn

Table 1: Environmental Persistence of Selected Chlorinated Compounds

Compound Class Example Environmental Matrix Persistence/Half-life
Chlorinated Solvents TCE, PCE Groundwater Can persist for decades carusllc.com
Chlorinated Ethanes/Ethylenes Various Water (anaerobic) 7 to 28 days (for chloroform) up to 4.5 years canada.ca

This table is interactive. You can sort the columns by clicking on the headers.

The mobility of chlorinated penetrants in soil and sediment is largely controlled by adsorption and desorption processes. irost.ir These processes are influenced by the properties of both the chemical and the soil, such as organic matter content, clay content, and pH. epa.govresearchgate.net

Hydrophobic chlorinated hydrocarbons tend to adsorb to soil organic matter. irost.ir The strength of this adsorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are strongly adsorbed and therefore less likely to leach into groundwater. epa.gov For example, the adsorption of 1,2-dichloroethane (B1671644) (1,2-DCA) increases in soils treated with humic or fulvic acids. researchgate.net Conversely, the presence of dissolved organic matter can decrease the adsorption of these compounds to solid surfaces, potentially increasing their transport in aquifers. researchgate.net

The tendency of a compound to be adsorbed is inversely related to its potential to be leached. epa.gov Sandy soils with low organic matter allow for rapid water percolation and high leaching potential, whereas clayey soils with high organic matter content tend to retain these chemicals. epa.gov

Table 2: Factors Influencing Adsorption and Leaching of Chlorinated Compounds

Factor Influence on Adsorption Influence on Leaching Reference
Soil Organic Matter Increases adsorption of hydrophobic compounds Decreases leaching epa.govirost.ir
Clay Content Increases adsorption of polar/ionizable compounds Decreases leaching epa.govirost.ir
Soil pH Affects adsorption of ionizable compounds; acidic conditions can enhance adsorption Can influence mobility depending on the compound researchgate.netresearchgate.net
Dissolved Organic Matter Can decrease adsorption to solid surfaces Can increase transport (facilitated transport) researchgate.net

| Compound Hydrophobicity | Higher hydrophobicity leads to stronger adsorption | Decreases leaching | epa.govirost.ir |

This table is interactive. You can sort the columns by clicking on the headers.

Volatilization is a key transport mechanism for many chlorinated compounds, moving them from soil and water into the atmosphere. rsdynamics.com More volatile chlorinated compounds, such as certain volatile organic compounds (VOCs), can readily evaporate from surface water and soil. scispace.com For instance, liquid chlorine spilled on the ground or in water will volatilize rapidly, forming a gas cloud that can be transported by wind. cdc.gov

Once in the atmosphere, these compounds can undergo long-range transport, distributing them far from their original source. nih.govacs.org The atmospheric lifetime of these compounds varies. Molecular chlorine, for example, has a very short atmospheric half-life of about 10 minutes due to rapid photochemical reactions. dcceew.gov.au Other, more stable chlorinated compounds can persist longer, allowing for transport to remote areas like alpine regions. acs.org Temperature plays a significant role, with higher temperatures favoring the volatilization of semi-volatile organic compounds (SVOCs) from soil. acs.org

Biotransformation and Degradation Pathways in Environmental Systems

The breakdown of chlorinated penetrants in the environment can occur through biological processes (biotransformation) or abiotic processes like photolysis and hydrolysis.

Microorganisms have evolved various mechanisms to degrade chlorinated compounds. mdpi.com These processes can occur under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions. diva-portal.org

Under anaerobic conditions, a key process is reductive dechlorination (also known as halorespiration), where bacteria use the chlorinated compounds as an electron acceptor, sequentially replacing chlorine atoms with hydrogen. epa.govmdpi.com This process is responsible for the breakdown of highly chlorinated compounds like PCE and TCE to less chlorinated ethenes such as dichloroethene (DCE) and vinyl chloride (VC). mdpi.com Certain bacteria, like some strains of Dehalococcoides, can carry out the complete dechlorination to non-toxic ethene. mdpi.commdpi.com

Aerobic degradation can occur through two main pathways: metabolic, where the organism uses the compound as a source of carbon and energy, and co-metabolic, where the degradation is facilitated by an enzyme produced for another purpose. diva-portal.orgmdpi.com For example, methanotrophic bacteria can co-metabolically degrade compounds like TCE and VC in the presence of methane. diva-portal.orgasianpubs.org The complete degradation of a compound like PCE often requires a sequence of anaerobic and aerobic processes. diva-portal.org

Photolytic degradation (photolysis) is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. pjoes.com This is a major transformation process for many organic pollutants on surfaces and in the atmosphere. pjoes.com For example, the photolysis of molecular chlorine in the atmosphere is rapid and leads to the formation of highly reactive chlorine radicals. cdc.govcopernicus.org Short-chain chlorinated paraffins have also been shown to degrade via photolysis in aqueous solutions, a process initiated by hydroxyl radicals. gdut.edu.cn The rate of photolysis can be influenced by the presence of other substances in the environment, such as organic matter or nitrate. pjoes.com

Hydrolytic degradation is the breakdown of a compound due to its reaction with water. While generally a slow process for many persistent chlorinated hydrocarbons, it can be significant under certain conditions. canada.ca For some compounds, photocatalytically assisted hydrolysis, where the reaction is accelerated by a photocatalyst like titanium dioxide (TiO2) and light, can be orders of magnitude faster than the thermal process. acs.org This process involves both reductive and oxidative pathways to dechlorinate compounds like chloromethanes. acs.org

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation
1,2-dichloroethane 1,2-DCA
1-chlorodecane CD
Dichloroethene DCE
Perchloroethylene PCE
Short-Chain Chlorinated Paraffins SCCPs
Titanium Dioxide TiO2
Trichloroethylene TCE
Vinyl Chloride VC
Volatile Organic Compounds VOCs

Metabolite Identification and Persistence of Degradation Products

Once released into the environment, organochlorine pesticides undergo slow degradation, forming various metabolites that can be as or even more toxic and persistent than the parent compounds. medcraveonline.com The degradation process can occur through biotic (microbial) and abiotic (e.g., photochemical) pathways. mdpi.commedcraveonline.com

A primary example is the insecticide Dichlorodiphenyltrichloroethane (DDT). In the environment, DDT is metabolized to Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD). mdpi.comresearchgate.net DDE, in particular, is highly persistent and is a major contributor to the long-term ecological impact of DDT. mdpi.com The ratio of DDT to its metabolites (DDE and DDD) in environmental samples can help determine if the contamination is from historical use or more recent applications. mdpi.com A ratio of p,p'-DDT/(p,p'-DDD+p,p'-DDE) less than 1.0 suggests that the contamination is primarily from historical use. mdpi.com

Similarly, lindane (gamma-hexachlorocyclohexane or γ-HCH), another organochlorine insecticide, can be transformed into other isomers such as α-HCH and β-HCH, which have different persistence and toxicity profiles. mdpi.com The degradation of isomers of HCHs in the environment follows the order of γ-HCH > α-HCH > β-HCH. mdpi.com Microbial degradation plays a significant role in the breakdown of these compounds, with various bacteria and fungi capable of metabolizing them. medcraveonline.comfrontiersin.org For instance, Pseudomonas species have been shown to be effective in degrading pesticides like dieldrin (B1670511) and aldrin. frontiersin.org

The table below summarizes key organochlorine pesticides and their persistent degradation products.

Table 1: Major Organochlorine Pesticides and Their Persistent Metabolites

Parent Compound Key Metabolite(s) Environmental Significance of Metabolites
DDT DDE, DDD DDE is highly persistent, bioaccumulative, and has endocrine-disrupting effects. mdpi.comresearchgate.net
Lindane (γ-HCH) α-HCH, β-HCH Isomers vary in persistence and toxicity; β-HCH is the most persistent isomer. mdpi.com
Aldrin Dieldrin Dieldrin is more persistent and toxic than aldrin. clinmedjournals.orgfrontiersin.org
Heptachlor Heptachlor epoxide The epoxide is more toxic and persistent than the parent compound. bibliotekanauki.pl

| Endosulfan | Endosulfan sulfate (B86663) | This metabolite is persistent and toxic. researchgate.netbibliotekanauki.pl |

Ecotoxicological Impact Assessment at Population and Ecosystem Levels

The persistence and bioaccumulative nature of chlorinated chemical penetrants like organochlorine pesticides lead to significant ecotoxicological impacts that can be observed at both the population and ecosystem levels. clinmedjournals.orgfao.org These compounds can cause a range of adverse effects, including neurotoxicity, endocrine disruption, and carcinogenicity. nih.gov

Aquatic Ecotoxicology: Effects on Non-Target Organisms

Organochlorine pesticides frequently contaminate aquatic ecosystems through runoff from agricultural lands, atmospheric deposition, and industrial discharges. panda.orgresearchgate.net In aquatic environments, these lipophilic compounds tend to adsorb to sediment and suspended particles. clinmedjournals.org

Fish are particularly vulnerable to the toxic effects of these pesticides. informaticsjournals.co.in Exposure can occur directly from the water and through the consumption of contaminated food. informaticsjournals.co.in The effects can be acute, leading to fish kills, or chronic, resulting in sublethal effects such as altered behavior, reduced growth and reproduction, and a compromised immune system. informaticsjournals.co.incabidigitallibrary.org For example, studies have shown that exposure to pesticides can alter the swimming behavior of fish larvae, making them more susceptible to predation. beyondpesticides.org

The toxicity of these compounds extends to other non-target aquatic organisms as well, including invertebrates and algae, which form the base of the aquatic food web. researchgate.netwur.nl Disruption at these lower trophic levels can have cascading effects throughout the ecosystem. wur.nl

The following table presents data on the ecotoxicological effects of selected organochlorine pesticides on various aquatic organisms.

Table 2: Ecotoxicological Effects of Selected Organochlorine Pesticides on Aquatic Organisms

Compound Organism Observed Effects
DDT/DDE Fish (various species) Endocrine disruption, reproductive failure, eggshell thinning in fish-eating birds. clinmedjournals.orgpanda.org
Endosulfan Fish (Nile tilapia) Oxidative stress, genotoxicity, and histopathological damage. beyondpesticides.orgwur.nl
Dieldrin Aquatic invertebrates High toxicity, leading to mortality and reduced populations. nih.gov

| Chlordane | Fish and invertebrates | Bioaccumulation, neurotoxic effects. panda.org |

Terrestrial Ecotoxicology: Soil Organisms and Plant Interactions

In terrestrial ecosystems, organochlorine pesticides can persist in the soil for many years, impacting soil organisms and plant life. nih.govfao.org Soil microorganisms, which are crucial for nutrient cycling and soil fertility, can be adversely affected by the presence of these chemicals. fao.orgresearchgate.net Studies have shown that some pesticides can reduce microbial biomass and alter the composition of microbial communities. researchgate.netfrontiersin.org For example, the insecticide chlorpyrifos (B1668852) has been found to inhibit fungal abundance in soil. frontiersin.org

These compounds can also be taken up by plants from the soil. bibliotekanauki.plfao.org While some plants can metabolize these pesticides, the residues can accumulate in plant tissues, providing a pathway for these toxins to enter the terrestrial food web. researchgate.netbibliotekanauki.pl The presence of these contaminants in soil can also have phytotoxic effects, potentially reducing crop yields. europa.eu

Bioaccumulation and Biomagnification in Ecological Food Webs

A significant concern with lipophilic and persistent chlorinated penetrants is their ability to bioaccumulate in organisms and biomagnify through the food web. panda.orgepa.gov Bioaccumulation is the process by which a substance is absorbed by an organism from its environment and food faster than it is lost, leading to a buildup in the organism's tissues. epa.govresearchgate.net

Biomagnification occurs as these accumulated toxins are passed up the food chain from prey to predator. epa.gov Organisms at higher trophic levels consume prey containing these chemicals, resulting in a higher concentration of the substance in their own bodies. researchgate.neteeer.org This process can lead to toxic levels of these compounds in top predators, such as birds of prey and marine mammals, even when the concentration in the surrounding environment is low. clinmedjournals.orgpanda.org

The hydrophobicity of a chemical, often measured by its octanol-water partition coefficient (Kow), is a key factor in its potential for bioaccumulation and biomagnification. eeer.orgeeer.org Highly hydrophobic compounds, like many organochlorine pesticides, are more likely to accumulate in the fatty tissues of organisms. eeer.org

Development of Effect-Based Tools and Adverse Outcome Pathways (AOPs) in Ecotoxicology

To better understand and predict the ecotoxicological risks posed by chemicals like chlorinated penetrants, scientists are developing and utilizing effect-based tools and the Adverse Outcome Pathway (AOP) framework. nih.govfondationevertea.org

The AOP framework provides a structured way to link a molecular initiating event (the initial interaction of a chemical with a biological molecule) to an adverse outcome at the individual or population level through a series of key events. nih.govepa.gov AOPs help to organize existing knowledge about the toxic effects of chemicals and can be used to guide the development of new testing strategies and support regulatory decision-making. altex.orgunimi.it

For example, an AOP for a neurotoxic pesticide might link the inhibition of a specific enzyme in the nervous system (the molecular initiating event) to behavioral changes in an individual organism and ultimately to a decline in the population. nih.gov By understanding these pathways, researchers can develop more targeted and efficient methods for assessing the risks of chemical exposure. unimi.it The development of AOPs is supported by various computational and experimental tools, including quantitative structure-activity relationships (QSARs) and high-throughput screening assays. fondationevertea.org

Conclusion and Future Directions in Penetrant Chemistry Research

Integration of Multi-Omics Data in Advanced Penetration Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex interplay between chemical compounds and biological systems at a molecular level. The integration of these multi-omics datasets offers an unprecedented opportunity to move beyond simplistic measures of permeability and develop a holistic understanding of a chemical penetrant's journey and impact.

By correlating a compound's penetration kinetics with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can identify the specific cellular pathways and networks that are perturbed. For instance, transcriptomic analysis might reveal the upregulation of genes encoding for efflux pumps, providing a mechanistic explanation for observed resistance to a particular penetrant. Proteomic studies can identify protein adduction or alterations in cellular structural proteins, while metabolomics can uncover downstream functional consequences of the penetrant's presence.

This integrated approach allows for the construction of detailed systems biology models that can predict a compound's behavior with greater accuracy. These models can help in identifying potential off-target effects, understanding mechanisms of toxicity, and designing novel penetrants with highly specific and predictable interactions. The challenge lies in the computational complexity of integrating and interpreting these vast and varied datasets, requiring sophisticated bioinformatics tools and interdisciplinary collaboration.

Emerging Methodologies for High-Throughput Screening of Permeability

The traditional methods for assessing chemical permeability, while accurate, are often low-throughput and resource-intensive. The demand for faster and more efficient screening of large chemical libraries has spurred the development of innovative high-throughput screening (HTS) methodologies. These emerging techniques are critical for the early stages of drug discovery, agrochemical development, and toxicological screening.

One of the most promising areas is the development of cell-based assays in microfluidic "organ-on-a-chip" platforms. These devices can mimic the physiological environment of biological barriers, such as the intestinal epithelium or the blood-brain barrier, with a high degree of fidelity. They allow for the simultaneous testing of numerous compounds under controlled conditions, providing a more biologically relevant and scalable alternative to traditional assays.

Another significant advancement is the use of artificial membrane permeability assays (PAMPA) that have been modified to better replicate biological membranes. These can include the incorporation of specific lipids or transporter proteins to improve their predictive power. Furthermore, computational and in silico models, powered by machine learning and artificial intelligence, are becoming increasingly sophisticated. By training algorithms on large datasets of known permeability values and chemical structures, these models can rapidly predict the permeability of novel compounds, significantly reducing the need for extensive experimental testing.

MethodologyPrincipleThroughputBiological Relevance
Microfluidic Organ-on-a-Chip Mimics physiological barriers in a micro-scale device, allowing for real-time monitoring of compound transport.HighHigh
Modified PAMPA Utilizes artificial membranes with incorporated biological components (e.g., lipids, proteins) to enhance predictive accuracy.HighMedium
In Silico Modeling (AI/ML) Employs computational algorithms trained on large datasets to predict permeability based on chemical structure.Very HighLow to Medium

Challenges and Opportunities in Designing Next-Generation Penetrant Chemical Entities

The design of next-generation penetrant chemical entities is a multifaceted challenge that requires a delicate balance of efficacy, specificity, and safety. A primary challenge lies in overcoming the inherent trade-offs between a compound's ability to penetrate biological barriers and its potential for off-target effects and toxicity. For instance, highly lipophilic compounds may readily cross cell membranes but can also accumulate in fatty tissues and exhibit non-specific binding.

A significant opportunity lies in the realm of "smart" or "stimuli-responsive" penetrants. These are molecules designed to be inactive until they reach their target environment, where a specific stimulus (e.g., pH, enzyme activity, light) triggers their activation or enhances their penetration. This approach offers the potential for highly targeted delivery, minimizing systemic exposure and associated side effects.

Another area of active research is the development of transient penetration enhancers. These are compounds that temporarily and reversibly modulate the permeability of a biological barrier, allowing for the co-administration of a therapeutic or agrochemical agent. The key challenge here is to ensure that the disruption of the barrier is transient and does not lead to long-term damage or increased susceptibility to pathogens.

Furthermore, the principles of green chemistry are increasingly being integrated into the design of new penetrants. This involves considering the entire lifecycle of the chemical, from its synthesis to its ultimate environmental fate, with the goal of creating compounds that are both effective and environmentally benign.

Ethical Considerations in Environmental and Ecotoxicological Research on Chemical Penetrants

The development and use of novel chemical penetrants carry significant ethical responsibilities, particularly concerning their potential environmental and ecotoxicological impacts. The widespread dissemination of chemicals in agriculture, industry, and consumer products necessitates a thorough evaluation of their effects on non-target organisms and ecosystems.

A core ethical consideration is the principle of precaution. This principle dictates that where there are threats of serious or irreversible damage, a lack of full scientific certainty should not be used as a reason for postponing cost-effective measures to prevent environmental degradation. In the context of penetrant chemistry, this means conducting rigorous and comprehensive ecotoxicological testing before a new chemical is approved for widespread use.

There is also an ethical imperative to reduce, refine, and replace the use of animal testing in ecotoxicological research (the "3Rs"). This has spurred the development of alternative testing methods, such as in vitro assays using cell lines from different species and in silico models that can predict a chemical's environmental fate and toxicity.

Transparency and public engagement are also crucial. Researchers and corporations have an ethical obligation to communicate openly about the potential risks associated with new chemical penetrants and to engage with stakeholders, including regulatory agencies, environmental groups, and the public, in a meaningful dialogue about the costs and benefits of their use. Ultimately, the responsible development of new penetrant chemicals requires a commitment to sustainability and a deep respect for the intricate web of life that can be affected by their introduction into the environment.

Q & A

Q. How should this compound researchers ensure data transparency and reproducibility in publications?

  • Methodological Answer : Deposit raw datasets in public repositories (e.g., Zenodo, Figshare) with unique DOIs. Document instrument settings, software versions, and calibration logs in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite compliance with guidelines like COPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.